molecular formula C16H8Cl2N2OS B11707782 (2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one

(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one

Cat. No.: B11707782
M. Wt: 347.2 g/mol
InChI Key: VVFZQPPWRYCMBO-AUWJEWJLSA-N
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Description

The compound (2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one is a heterocyclic organic compound It features a thiazole ring fused to a benzimidazole moiety, with a 2,4-dichlorophenyl group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolo[3,2-a]benzimidazol-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the thiazole and benzimidazole rings, along with the dichlorophenyl group, gives This compound

Properties

Molecular Formula

C16H8Cl2N2OS

Molecular Weight

347.2 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H8Cl2N2OS/c17-10-6-5-9(11(18)8-10)7-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-7-

InChI Key

VVFZQPPWRYCMBO-AUWJEWJLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3

Origin of Product

United States

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